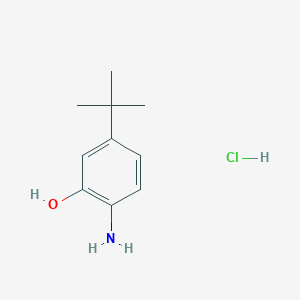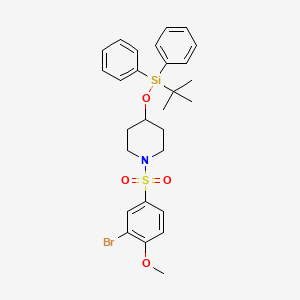
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Vue d'ensemble
Description
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyldiphenylsilyl ether
Méthodes De Préparation
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and 4-hydroxypiperidine.
Reaction Conditions: The sulfonylation of 4-hydroxypiperidine with 3-bromo-4-methoxybenzenesulfonyl chloride is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Protection Step: The hydroxyl group of the resulting product is then protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole to yield the final compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of automated reactors and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like boron tribromide.
Reduction: The bromo group can be reduced to a hydrogen atom using palladium-catalyzed hydrogenation.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Boron tribromide in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of sulfonyl and silyl groups on biological systems.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the silyl ether can modulate the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidine: Lacks the silyl ether group.
4-((tert-Butyldiphenylsilyl)oxy)piperidine: Lacks the sulfonyl group.
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-hydroxypiperidine: Lacks the silyl ether protection.
The uniqueness of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine lies in its combination of sulfonyl and silyl ether groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-22-17-19-30(20-18-22)35(31,32)23-15-16-27(33-4)26(29)21-23/h5-16,21-22H,17-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWVKANFHMMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
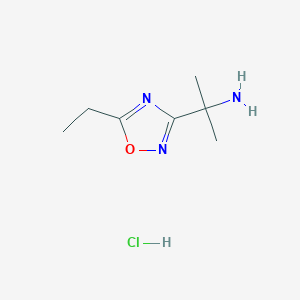
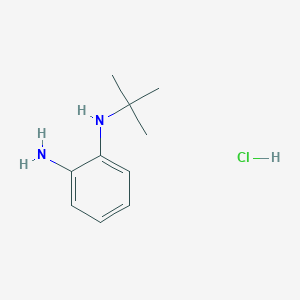
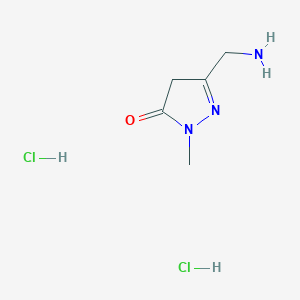


![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)

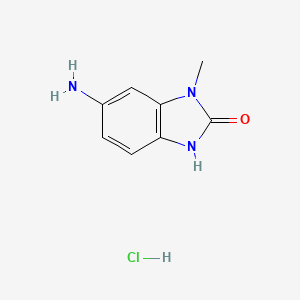
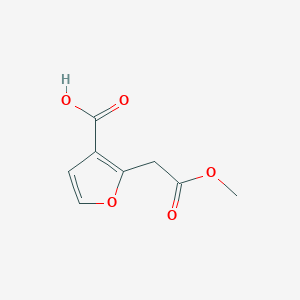
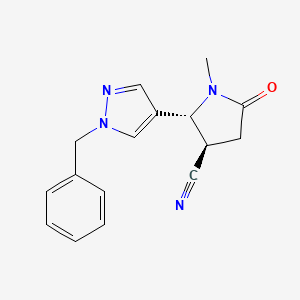
![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)

